molecular formula C15H19NO3S B2525643 tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate CAS No. 1820718-53-3

tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate

Cat. No. B2525643
CAS RN: 1820718-53-3
M. Wt: 293.38
InChI Key: NBRJJCWDLDDTPZ-UHFFFAOYSA-N
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Description

The compound tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate is a chemical of interest in the field of organic synthesis due to its potential as a building block for various chemical reactions. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthetic methods can offer insights into its properties and potential synthesis pathways.

Synthesis Analysis

The synthesis of related azetidine compounds has been explored in the literature. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through two efficient and scalable routes, providing a platform for further selective derivations on the azetidine and cyclobutane rings . Additionally, the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate was achieved by acid-catalyzed hydrolysis followed by glycol cleavage . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate sulfur-containing substituents and formyl groups at the relevant positions on the azetidine ring.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is crucial for their reactivity and potential applications. An X-ray structural investigation of related compounds with four-membered rings has been carried out, providing detailed geometric parameters that could be relevant for understanding the structure of this compound . The rigidity of the azetidine ring and the positioning of substituents would influence the overall molecular conformation and reactivity.

Chemical Reactions Analysis

Azetidine derivatives participate in various chemical reactions. The regiodivergent lithiation-electrophile trapping of N-thiopivaloyl- and N-(tert-butoxythiocarbonyl)-α-alkylazetidines has been rationalized using NMR and computational analyses, which could provide insights into the reactivity of the sulfur-containing azetidine compound . Moreover, silylmethyl-substituted aziridine and azetidine have been used as masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions, indicating the potential for this compound to undergo similar cycloadditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For example, the thermal decomposition of tert-butyl peresters has been studied, which could provide information on the stability and decomposition pathways of tert-butyl esters under thermal conditions . The solubility, melting point, and other physical properties would be influenced by the tert-butyl group and the sulfur-containing substituent, which are known to impact the hydrophobicity and steric hindrance of a molecule.

Scientific Research Applications

Synthesis and Derivation

Azetidines, including tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate, are recognized for their significance in pharmaceutical compounds and natural products. The compound serves as a versatile building block, especially in medicinal chemistry, due to its structural features. Ji et al. (2018) reported the gram-scale synthesis of protected 3-haloazetidines, including derivatives of this compound. These intermediates were instrumental in synthesizing high-value azetidine-3-carboxylic acid derivatives, highlighting the compound's role in generating complex molecular structures relevant in drug discovery and development (Ji et al., 2018).

Chemical Modification and Drug Design

The compound's structural framework allows for diverse chemical modifications, essential for developing new pharmaceutical agents. Sajjadi and Lubell (2008) emphasized the synthesis of azetidine-2-carboxylic acid (Aze) analogs, including this compound, with different heteroatomic side chains. These compounds, designed as amino acid-Aze chimeras, serve as crucial tools for studying the conformation's influence on peptide activity, revealing the compound's utility in probing biological mechanisms and drug design (Sajjadi & Lubell, 2008).

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

tert-butyl 3-(4-formylphenyl)sulfanylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-15(2,3)19-14(18)16-8-13(9-16)20-12-6-4-11(10-17)5-7-12/h4-7,10,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRJJCWDLDDTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)SC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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